Lipophilicity (LogP) Shows a 0.15–0.47 Unit Reduction Compared to Phenyl and p-Tolyl Analogs, Impacting Solubility and Permeability
The partition coefficient (LogP) of Pyridine, 3-chloro-2-(4-methoxyphenyl)- is 3.24 , which is 0.15 units lower than the 3-chloro-2-phenylpyridine analog (LogP 3.39) and 0.47 units lower than the 3-chloro-2-(p-tolyl)pyridine analog (LogP 3.71) . This quantifiable difference in lipophilicity directly affects aqueous solubility, passive membrane permeability, and protein binding characteristics. In medicinal chemistry, a lower LogP is often associated with improved metabolic stability and reduced off-target promiscuity [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.24 |
| Comparator Or Baseline | 3-Chloro-2-phenylpyridine: LogP 3.39; 3-Chloro-2-(p-tolyl)pyridine: LogP 3.71 |
| Quantified Difference | ΔLogP = -0.15 (vs. phenyl); ΔLogP = -0.47 (vs. p-tolyl) |
| Conditions | Computed LogP values from vendor technical datasheets and ChemSpider |
Why This Matters
A 0.15–0.47 unit lower LogP can translate into a meaningful improvement in aqueous solubility, which is critical for achieving higher yields in aqueous-phase reactions or for maintaining compound solubility in biological assays.
- [1] C. A. Lipinski, F. Lombardo, B. W. Dominy, P. J. Feeney. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23, 3-25. View Source
